Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride
Overview
Description
Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride is a chemical compound with a complex structure that includes a benzoate ester, an aminoethyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride typically involves the esterification of 3-methoxybenzoic acid followed by the introduction of the aminoethyl group. The process can be summarized as follows:
Esterification: 3-methoxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 3-methoxybenzoate.
Amination: The methyl 3-methoxybenzoate is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group, forming Methyl 2-(2-aminoethyl)-3-methoxybenzoate.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-(2-aminoethyl)-3-hydroxybenzoate derivatives.
Reduction: Formation of 2-(2-aminoethyl)-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with receptors or enzymes, potentially modulating their activity. The methoxy and ester groups can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Methyl 2-(2-aminoethyl)-3-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 2-(2-aminoethyl)-3-methoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(2-aminoethyl)-4-methoxybenzoate: Similar structure but with the methoxy group at a different position on the benzene ring.
Uniqueness: Methyl 2-(2-aminoethyl)-3-methoxybenzoate hydrochloride is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-(2-aminoethyl)-3-methoxybenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-10-5-3-4-9(11(13)15-2)8(10)6-7-12;/h3-5H,6-7,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXSJCVNGFEDKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CCN)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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